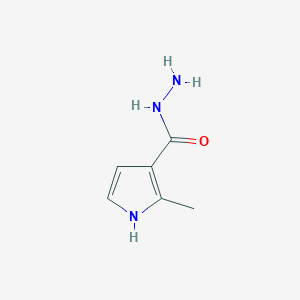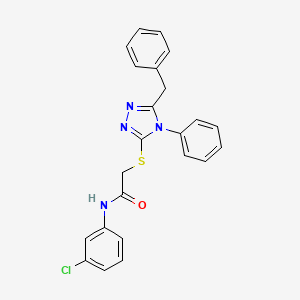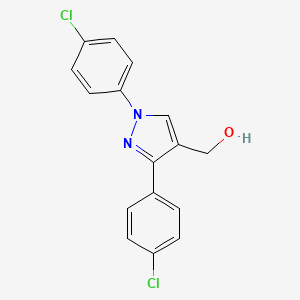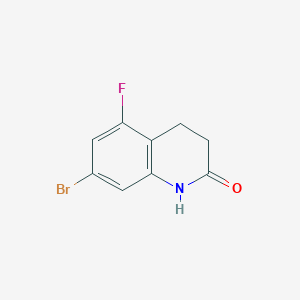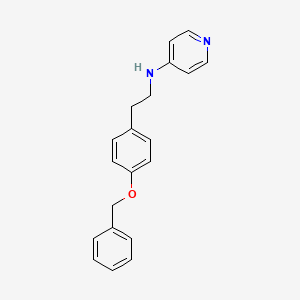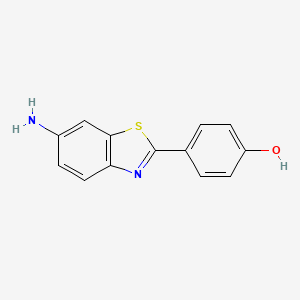
4-(6-Amino-benzothiazol-2-yl)-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Amino-benzothiazol-2-yl)-phenol is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an amino group at the 6th position of the benzothiazole ring and a phenol group at the 4th position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Amino-benzothiazol-2-yl)-phenol typically involves the reaction of 2-aminothiophenol with 4-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as palladium or copper, can enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions: 4-(6-Amino-benzothiazol-2-yl)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents such as nitric acid, sulfuric acid, or halogens.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
科学研究应用
4-(6-Amino-benzothiazol-2-yl)-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and as a fluorescent probe for detecting biological molecules.
Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(6-Amino-benzothiazol-2-yl)-phenol varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The phenol group can also participate in hydrogen bonding and other interactions with target molecules, enhancing its binding affinity and specificity.
相似化合物的比较
- N-(6-Amino-benzothiazol-2-yl)-acetamide
- 4-(6-Amino-benzothiazol-2-yl)-butyric acid
- (6-Amino-benzothiazol-2-yl)-carbamic acid tert-butyl ester
Comparison: 4-(6-Amino-benzothiazol-2-yl)-phenol is unique due to the presence of both an amino group and a phenol group, which confer distinct chemical reactivity and biological activity. Compared to N-(6-Amino-benzothiazol-2-yl)-acetamide, which has an acetamide group, the phenol group in this compound allows for additional hydrogen bonding and potential interactions with biological targets. Similarly, 4-(6-Amino-benzothiazol-2-yl)-butyric acid and (6-Amino-benzothiazol-2-yl)-carbamic acid tert-butyl ester have different functional groups that influence their chemical properties and applications.
属性
CAS 编号 |
303098-86-4 |
|---|---|
分子式 |
C13H10N2OS |
分子量 |
242.30 g/mol |
IUPAC 名称 |
4-(6-amino-1,3-benzothiazol-2-yl)phenol |
InChI |
InChI=1S/C13H10N2OS/c14-9-3-6-11-12(7-9)17-13(15-11)8-1-4-10(16)5-2-8/h1-7,16H,14H2 |
InChI 键 |
YEVCXKRHVCSALM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


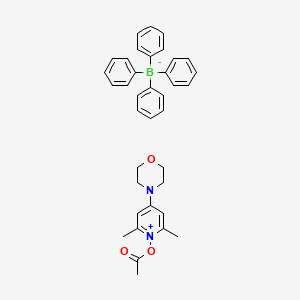

![4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B11770566.png)
![6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11770568.png)
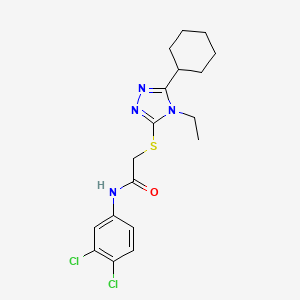
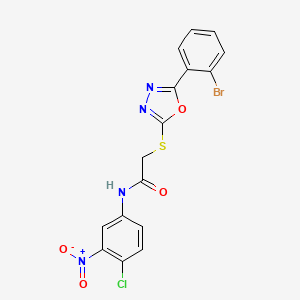
![N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11770576.png)
![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride](/img/structure/B11770578.png)

